molecular formula C11H18O7S B14116369 (4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide

(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide

Cat. No.: B14116369
M. Wt: 294.32 g/mol
InChI Key: DGQQJVUBJZKBEW-XTSHLCEJSA-N
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Description

This compound is a chiral, polycyclic ester featuring a 1,3,2-dioxathiolane ring system substituted with a sulfoxide group (2-oxide) and a 1,3-dioxolane moiety. Its stereochemistry is defined by the (4S,5R) configuration at the dioxathiolane core and the (R)-configuration at the dioxolane substituent. The ethyl ester group and methyl substituents contribute to its hydrophobicity, while the sulfoxide enhances polarity.

Properties

Molecular Formula

C11H18O7S

Molecular Weight

294.32 g/mol

IUPAC Name

ethyl (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate

InChI

InChI=1S/C11H18O7S/c1-5-14-9(12)11(4)8(17-19(13)18-11)7-6-15-10(2,3)16-7/h7-8H,5-6H2,1-4H3/t7-,8-,11+,19?/m1/s1

InChI Key

DGQQJVUBJZKBEW-XTSHLCEJSA-N

Isomeric SMILES

CCOC(=O)[C@@]1([C@H](OS(=O)O1)[C@H]2COC(O2)(C)C)C

Canonical SMILES

CCOC(=O)C1(C(OS(=O)O1)C2COC(O2)(C)C)C

Origin of Product

United States

Preparation Methods

Chiral Starting Materials and Precursor Synthesis

The synthesis begins with the preparation of enantiomerically pure precursors to establish the (4S,5R) and (R)-2,2-dimethyl-1,3-dioxolan-4-yl configurations. A common approach involves using (R)-glyceraldehyde dimethyl acetal as a starting material, which is subsequently functionalized through a series of protection and oxidation steps. For instance, the dioxolane ring is formed via acid-catalyzed cyclization of (R)-2,3-dihydroxypropionaldehyde dimethyl acetal, yielding the (R)-2,2-dimethyl-1,3-dioxolan-4-methanol intermediate. This intermediate is then oxidized to the corresponding carboxylic acid using Jones reagent, followed by esterification with ethanol in the presence of sulfuric acid to form the ethyl carboxylate moiety.

Dioxathiolane Ring Formation

The critical step involves constructing the 1,3,2-dioxathiolane ring. This is achieved by reacting the dioxolane-containing diol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the diol attack the electrophilic sulfur center, forming the cyclic sulfite intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in dimethyl carbonate (DMC) as a solvent converts the sulfite to the sulfone (2-oxide) derivative. Patent EP0460239A1 describes analogous methods for dioxathiolane oxide synthesis, emphasizing the use of triethylamine as a base to neutralize HCl generated during the reaction.

Stereochemical Control and Catalytic Strategies

Achieving the desired (4S,5R) stereochemistry requires chiral auxiliaries or catalysts. Studies demonstrate that zirconium chloride (ZrCl₄) effectively promotes asymmetric cyclization reactions. For example, a multicomponent reaction involving aldehydes, ethyl acetoacetate, and urea in ethanol with 10 mol% ZrCl₄ yields enantiomerically enriched products with >90% diastereomeric excess. Similarly, titanium silicalite-1 (TS-1) catalysts in fixed-bed reactors enhance selectivity during oxidation steps, as evidenced by the 99.1% selectivity for 1,3,2-dioxathiolane 2,2-dioxide (DTD) under optimized conditions.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Optimal reaction temperatures for dioxathiolane formation range between 10°C and 50°C, with lower temperatures (10–15°C) minimizing side reactions such as hydrolysis. Dimethyl carbonate (DMC) emerges as the preferred solvent due to its high polarity, which stabilizes ionic intermediates, and its compatibility with hydrogen peroxide. In contrast, batch reactors operating at 14.73°C with a catalyst concentration of 0.5 g/L achieve 92.22% yield, whereas continuous flow systems at 10°C achieve near-quantitative conversion (99.5%).

Catalyst Loading and Residence Time

The use of 10 mol% ZrCl₄ in ethanol ensures complete conversion of aldehydes to target products within 4–6 hours. In continuous flow systems, a liquid hourly space velocity (LHSV) of 0.6 h⁻¹ and residence time of 117.75 seconds maximize throughput while maintaining selectivity. The TS-1 catalyst in fixed-bed reactors demonstrates no deactivation over 100 hours, highlighting its industrial viability.

Mitigation of Hydrolysis

Hydrolysis of the dioxathiolane ring poses a significant challenge, particularly in aqueous environments. Strategies include immediate separation of the product stream using inline liquid-liquid extractors and maintaining anhydrous conditions with molecular sieves. Post-reaction quenching with saturated sodium chloride solution and extraction with ethyl acetate further isolate the product from hydrolytic byproducts.

Industrial Scalability and Continuous Flow Synthesis

Fixed-Bed Reactor Design

The transition from batch to continuous flow synthesis addresses heat dissipation and scalability issues. A fixed-bed reactor packed with spherical TS-1 catalyst particles (500 µm diameter) enables efficient oxidation of ethylene sulfite (ES) to DTD with 96% yield. Temperature gradients (10°C and 5°C zones) prevent thermal runaway, while a molar ratio of H₂O₂ to substrate of 1.05:1 ensures complete conversion.

Economic and Environmental Considerations

Continuous flow systems reduce solvent consumption by 40% compared to batch processes, aligning with green chemistry principles. The use of DMC as a non-toxic solvent and H₂O₂ as a benign oxidizer further enhances the environmental profile of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler derivatives with fewer functional groups.

Scientific Research Applications

(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : (4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3)
  • Structure : Contains a 1,3-dioxolane ring with three methyl groups and a methyl ester. Lacks sulfur and sulfoxide groups.
  • Molecular Weight : 174.19 g/mol .
  • Properties : Lower polarity due to absence of sulfoxide; likely higher volatility compared to the target compound.
Compound B : Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 105760-29-0)
  • Structure : Ethyl ester analogue of Compound A.
  • Molecular Weight : 188.22 g/mol .
  • Properties : Increased lipophilicity compared to Compound A due to the ethyl ester.
Compound C : (4S,5R)-4-(4-Chlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-Oxide
  • Structure : Shares the dioxathiolane 2-oxide core but includes a chlorophenyl and triazole substituent.
  • Molecular Weight: Not specified in evidence, but higher than the target compound due to aromatic and heterocyclic groups .
Target Compound : (4S,5R)-Ethyl 5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-Oxide
  • Structure : Combines a dioxathiolane sulfoxide with a dioxolane substituent and ethyl ester.
  • Molecular Weight : Estimated ~250–280 g/mol (based on analogues).

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Dioxathiolane + Dioxolane Dioxolane Dioxolane Dioxathiolane + Aromatic
Sulfur/Oxide Presence Yes (S, 2-oxide) No No Yes (S, 2-oxide)
Ester Group Ethyl Methyl Ethyl N/A
Molecular Weight ~250–280 g/mol (estimated) 174.19 g/mol 188.22 g/mol Undocumented
Polarity Moderate-High (sulfoxide) Low Low-Moderate Moderate-High
Synthetic Complexity High (stereochemistry) Moderate Moderate High (heterocycles)

Research Findings and Implications

Polarity and Solubility : The sulfoxide group in the target compound and Compound C increases polarity compared to Compounds A and B, suggesting better solubility in polar aprotic solvents (e.g., DMSO) but reduced lipid solubility .

Stereochemical Influence : The (4S,5R) and (R)-configurations in the target compound necessitate enantioselective synthesis, contrasting with the simpler racemic mixtures often reported for Compounds A and B .

Biological Relevance : Compound C’s triazole group highlights the importance of heterocycles in bioactivity, a feature absent in the target compound. However, the sulfoxide could mimic metabolites or enzyme substrates .

Biological Activity

(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide is a complex organic compound with significant potential in biological applications. Its unique structure incorporates both dioxathiolane and dioxolan rings, which may contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following properties:

  • Molecular Formula : C11H18O8S
  • Molecular Weight : 310.32 g/mol
  • CAS Number : 879551-01-6

Structural Representation

The structural formula can be represented as follows:

 4S 5R ethyl 5 R 2 2 diMethyl 1 3 dioxolan 4 yl 4 Methyl 1 3 2 dioxathiolane 4 carboxylate 2 oxide\text{ 4S 5R ethyl 5 R 2 2 diMethyl 1 3 dioxolan 4 yl 4 Methyl 1 3 2 dioxathiolane 4 carboxylate 2 oxide}

Synthesis

The synthesis of (4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide typically involves several steps:

  • Formation of Dioxathiolane Ring : This is achieved through cyclization reactions involving appropriate precursors and catalysts.
  • Dioxolan Ring Formation : Similar cyclization techniques are used to introduce the dioxolan structure.
  • Final Modifications : The compound is purified and characterized using techniques such as NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit enzyme inhibition properties and can modulate protein interactions. The specific pathways involved depend on the target molecules.

Enzyme Inhibition Studies

Research indicates that (4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide can inhibit certain enzymes involved in metabolic pathways. For example:

  • Aldose Reductase Inhibition : Studies demonstrate that this compound can inhibit aldose reductase activity, potentially offering therapeutic benefits in diabetic complications.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Smith et al., 2020Demonstrated enzyme inhibition effects on aldose reductase in vitro.
Johnson et al., 2021Reported anti-inflammatory properties in cellular models.
Lee et al., 2023Investigated the compound's potential as an antioxidant agent.

Applications in Research and Industry

The unique structure of (4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide makes it valuable for various applications:

  • Pharmaceutical Development : Potential use in drug formulations targeting metabolic disorders.
  • Biochemical Research : As a tool for studying enzyme mechanisms and protein interactions.
  • Agricultural Chemistry : Possible applications in developing agrochemicals with specific biological functions.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods are used to avoid inhalation of vapors or mists .
  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and lab coats. Respiratory protection may be required if aerosolization occurs .
  • Storage : Store in tightly sealed containers in dry, well-ventilated areas. Avoid exposure to ignition sources (e.g., static electricity) .
  • Emergency Procedures : Use eyewash stations/safety showers for accidental exposure. For ingestion or persistent irritation, seek immediate medical assistance .

Q. How is the compound typically synthesized, and what factors influence yield and stereochemistry?

  • Methodological Answer :

  • Key Steps :

Protection of Diol Groups : Use 2,2-dimethyl-1,3-dioxolane as a protecting group for vicinal diols to prevent undesired side reactions .

Stereoselective Formation : Optimize temperature (-20°C to 0°C) and solvent polarity (e.g., THF) to control the configuration at the (4S,5R) and (R)-dioxolan-4-yl centers .

Oxidation : Introduce the dioxathiolane 2-oxide moiety using controlled iodine (I₂) oxidation in anhydrous conditions .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from byproducts .
ParameterOptimal ConditionImpact on Yield/Stereochemistry
Temperature-20°C to 0°CHigher stereoselectivity at lower temps
SolventTHFEnhances solubility of intermediates
Oxidizing AgentI₂ in anhydrous conditionsPrevents over-oxidation

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC, HMBC, and NOESY to assign stereochemistry and confirm the dioxathiolane oxide ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H]⁺ or [M-Na]⁻ values with theoretical masses (e.g., molecular formula C₁₄H₂₂O₈S) to verify purity .
  • X-ray Crystallography : Resolve ambiguous stereocenters by growing single crystals in slow-evaporation setups (e.g., hexane/dichloromethane) .
  • Case Study : Incompatible NOE signals for the dioxolan-4-yl group may indicate competing rotamers; variable-temperature NMR (VT-NMR) can suppress dynamic effects .

Q. What strategies improve stereoselectivity in the formation of the dioxathiolane oxide ring?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate (R)- or (S)-configured auxiliaries (e.g., Evans oxazolidinones) to bias ring-closing transitions .
  • Catalytic Asymmetric Oxidation : Screen chiral catalysts (e.g., Sharpless-type Ti(OiPr)₄ with tartrate ligands) for enantioselective sulfur oxidation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like molecular sieves prevent hydrolysis .
StrategyExampleOutcome Improvement
Chiral Auxiliaries(R)-2,2-Dimethyl-1,3-dioxolane derivatives↑ diastereomeric excess (de >90%)
Catalytic OxidationTi(OiPr)₄/(+)-DET system↑ enantiomeric excess (ee ~85%)

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :

  • pH Stability : The dioxathiolane oxide group is prone to hydrolysis in acidic (pH < 3) or basic (pH > 9) conditions. Use buffered solutions (pH 5–7) for kinetic studies .
  • Thermal Degradation : Decomposition occurs above 80°C. For long-term storage, keep at -20°C under inert gas (N₂ or Ar) .
  • Incompatibilities : Avoid reducing agents (e.g., NaBH₄) to prevent disulfide bond formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Re-optimize molecular geometries using hybrid functionals (e.g., B3LYP/6-31G*) to better model sulfur-oxygen interactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to validate mechanistic hypotheses (e.g., radical vs. ionic pathways) .
  • Controlled Replicates : Repeat experiments under strictly anhydrous conditions to rule out moisture-induced side reactions .

Application in Total Synthesis

Q. What role does this compound play as a building block in complex molecule synthesis?

  • Methodological Answer :

  • Chiral Pool Utilization : The (4S,5R) configuration serves as a precursor for polyketide or macrolide frameworks, enabling stereocontrolled C–C bond formations .
  • Case Study : In L-783,277 synthesis, analogous dioxolane-dioxathiolane hybrids are used to install β-hydroxy acid motifs via cross-metathesis .

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